Home > Products > Screening Compounds P144189 > PDE4 inhibitor intermediate 1
PDE4 inhibitor intermediate 1 -

PDE4 inhibitor intermediate 1

Catalog Number: EVT-1574433
CAS Number:
Molecular Formula: C21H29NO5
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PDE4 inhibitor intermediate 1 is a crucial compound in the development of phosphodiesterase 4 inhibitors, which are primarily used for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Phosphodiesterase 4 is an enzyme that hydrolyzes cyclic adenosine monophosphate, thereby regulating various cellular processes related to inflammation and immune responses. The inhibition of this enzyme leads to increased levels of cyclic adenosine monophosphate, which can exert anti-inflammatory effects.

Source

PDE4 inhibitor intermediate 1 is synthesized through various chemical pathways, often derived from catechol or nitroalkene precursors. The synthesis methods have been developed by pharmaceutical companies, notably GlaxoSmithKline, to enhance the potency and selectivity of PDE4 inhibitors .

Classification

PDE4 inhibitors can be classified based on their chemical structure and mechanism of action. They include several structural classes such as quinolines, phthalazinones, and pyridazinones. Each class exhibits unique interactions with the PDE4 enzyme, influencing their pharmacological profiles and therapeutic applications .

Synthesis Analysis

Methods

The synthesis of PDE4 inhibitor intermediate 1 typically involves multi-step organic reactions. One notable approach is an asymmetric synthesis that starts from a catechol-derived nitroalkene. This method can yield the desired compound in a series of steps that include carbamylation, intramolecular reductive amination, and protection of functional groups .

Technical Details

  1. Starting Materials: The synthesis often begins with readily available starting materials such as nitroalkenes.
  2. Key Reactions:
    • Carbamylation: This step introduces a carbamoyl group to form a pyrrolidine core.
    • Intramolecular Reductive Amination: This reaction forms the final amine product from an aldehyde intermediate.
    • Protection Strategies: Protecting groups like Boc (tert-butyloxycarbonyl) are used to safeguard reactive functional groups during synthesis .
Molecular Structure Analysis

Structure

PDE4 inhibitor intermediate 1 features a complex molecular structure characterized by a fused ring system that is essential for its biological activity. The presence of specific substituents on the aromatic rings contributes to its selectivity and potency as a PDE4 inhibitor.

Data

  • Molecular Formula: Varies depending on the specific synthetic route and substituents.
  • Molecular Weight: Typically ranges in the hundreds of daltons.
  • Nuclear Magnetic Resonance Spectroscopy: Used to confirm the structure and purity of synthesized intermediates .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing PDE4 inhibitor intermediate 1 include:

  • C–H Functionalization: A critical step that allows for selective modifications at specific carbon atoms in the molecule.
  • Reductive Amination: Converts carbonyl compounds into amines, crucial for forming the final product from intermediates.
  • Isomerization: Some synthetic routes may involve isomerization steps to achieve the desired stereochemistry .

Technical Details

The reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Techniques such as chromatography are employed for purification.

Mechanism of Action

Process

PDE4 inhibitors function by blocking the activity of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation enhances signaling pathways that reduce inflammation and modulate immune responses.

Data

Studies have shown that PDE4 inhibition can significantly impact various inflammatory mediators, including interleukins and tumor necrosis factor-alpha, making these compounds valuable in managing chronic inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water varies based on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure .
Applications

PDE4 inhibitor intermediate 1 serves primarily in drug discovery and development aimed at treating respiratory diseases like asthma and chronic obstructive pulmonary disease. Its role as an intermediate allows for further modifications that enhance its efficacy and selectivity against specific phosphodiesterase isoforms.

In addition to respiratory diseases, PDE4 inhibitors are being explored for potential applications in treating neurodegenerative disorders, depression, and other inflammatory conditions due to their ability to modulate cAMP levels within cells .

Properties

Product Name

PDE4 inhibitor intermediate 1

IUPAC Name

methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1

InChI Key

YTFBNFMILWHYAP-UWJYYQICSA-N

Synonyms

GW 3600
GW-3600
GW3600
methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate

Canonical SMILES

CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C

Isomeric SMILES

CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.